molecular formula C19H15FN2O3S B11263256 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B11263256
M. Wt: 370.4 g/mol
InChI Key: FIHQMLUOYBLPOA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS: 899725-33-8) is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a 3-fluorophenyl group at position 1 and a sulfanyl-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety at position 2. Its molecular formula is C₁₉H₁₅FN₂O₃S, with a molecular weight of 370.4 g/mol . The SMILES notation (COc1ccc(C(=O)CSc2nccn(-c3cccc(F)c3)c2=O)cc1) highlights its structural complexity, including the methoxyphenyl ketone and fluorine substitution.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one

InChI

InChI=1S/C19H15FN2O3S/c1-25-16-7-5-13(6-8-16)17(23)12-26-18-19(24)22(10-9-21-18)15-4-2-3-14(20)11-15/h2-11H,12H2,1H3

InChI Key

FIHQMLUOYBLPOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Ugi Four-Component Reaction (U-4CR) Approach

The U-4CR provides rapid access to advanced intermediates for dihydropyrazinone formation. A representative protocol involves:

  • Reactants :

    • Isocyanide: tert-Butyl isocyanide

    • Aldehyde: 3-Fluorobenzaldehyde

    • Amine: Aminoacetaldehyde dimethyl acetal (masked amino aldehyde)

    • Carboxylic Acid: 4-Methoxyphenylacetic acid

  • Reaction Conditions :

    • Solvent: Methanol (0.1 M)

    • Temperature: 25°C

    • Duration: 16 h

  • Post-Ugi Cyclization :

    • Deprotection: 50% trifluoroacetic acid (TFA) in dichloromethane

    • Cyclization: 80°C for 3 h under nitrogen

Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Mechanistic Insights

TFA cleaves the acetal protecting group, unmasking an aldehyde that undergoes intramolecular cyclization with the adjacent amine to form the dihydropyrazinone ring (Scheme 1). Computational studies indicate six-membered transition states favor westbound cyclization over eastbound pathways.

Passerini-3CR/Dehydration Sequence

An alternative MCR route employs Passerini reaction followed by dehydration:

StepReagents/ConditionsIntermediateYield
13-Fluorophenyl isocyanide, 4-methoxyphenylglyoxal, acetic acid (CH₂Cl₂, 0°C→25°C, 12 h)α-Acyloxy amide85%
2POCl₃, DMF (0°C, 2 h)Iminium chloride91%
3Na₂S·9H₂O, EtOH/H₂O (reflux, 4 h)Thioether-linked dihydropyrazinone63%

Advantages : Avoids sensitive enolate intermediates; compatible with electron-deficient aryl groups.

Stepwise Synthesis via Cyclocondensation

Dipeptidyl Chloromethyl Ketone Cyclization

Chloromethyl ketones serve as precursors for dihydropyrazinone formation:

  • Dipeptide Synthesis :

    • Fmoc-3-fluoro-DL-phenylalanine + Z-protected glycine chloromethyl ketone

    • Coupling agent: HATU/DIPEA in DMF

    • Yield: 89%

  • Cyclization :

    • Conditions: Acetonitrile, reflux, 8 h

    • Mechanism: Elimination of HCl forms α,β-unsaturated intermediate, followed by 6π-electrocyclic ring closure

Product Purity : >95% (HPLC); deuterium labeling confirms concerted cyclization.

Rh(II)-Catalyzed Denitrogenative Cyclization

Rhodium catalysis enables direct assembly from azide precursors:

  • 1-Sulfonyl Triazole (1-ST) Formation :

    • CuTC (10 mol%), p-tolylacetylene, tosyl azide (PhMe, 0°C→25°C)

    • Yield: 94%

  • Rh₂(OAc)₄-Catalyzed N–H Insertion :

    • Substrate: 1-ST + α-Aminoketone (3-fluoroaniline derivative)

    • Solvent: CH₂Cl₂, 80°C, 3 h

    • Yield: 78%

  • BF₃·OEt₂-Promoted Cyclodehydration :

    • Lewis acid: BF₃·OEt₂ (3 equiv)

    • Temperature: 80°C, 15 min

    • Final Yield: 82% (over 3 steps)

Scalability : Demonstrated at 10 mmol scale with 76% isolated yield.

Thioether Sidechain Installation

Nucleophilic Displacement of Halides

A two-step sequence introduces the sulfanyl group:

  • Bromoacetylation :

    • Reagent: Bromoacetyl bromide, Et₃N (CH₂Cl₂, −20°C)

    • Conversion: >99% (GC-MS)

  • Thiol Coupling :

    • Thiol: 2-(4-Methoxyphenyl)-2-mercaptoethanol

    • Base: K₂CO₃, DMF, 60°C, 6 h

    • Yield: 67%

Side Reaction Mitigation : Excess thiol (1.5 equiv) suppresses disulfide formation.

Thiol-ene Click Chemistry

Radical-mediated thiol-ene coupling offers regioselectivity:

ParameterValue
InitiatorAIBN (2 mol%)
SolventToluene
Wavelength365 nm
Conversion92% (HPLC)
Diastereomeric Ratio85:15 (trans:cis)

Limitation : Requires UV-transparent substrates; incompatible with light-sensitive functionalities.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Key Advantage
U-4CR26898Atom economy
Passerini-3CR36395Functional group tolerance
Dipeptidyl Cyclization45899Chiral control
Rh Catalysis37697Scalability

Cost Analysis : Rhodium-based methods incur 3× higher catalyst costs versus MCR approaches.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Ethyl acetate/hexane gradients (3:7→1:1) remove unreacted thiols and acetylated byproducts

  • Reverse Phase HPLC : C18 column, MeCN/H₂O (0.1% TFA), 65:35 isocratic; t₃ = 12.7 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.05 (m, 4H, Ar-H), 4.31 (s, 2H, SCH₂CO), 3.84 (s, 3H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂N)

  • HRMS : m/z calc. for C₁₉H₁₇FN₂O₃S [M+H]⁺: 397.1024; found: 397.1028

Industrial-Scale Considerations

Solvent Selection Guide

StepPreferred SolventAlternatives
U-4CRMeOHEtOH, THF
CyclizationCH₂Cl₂1,2-DCE
CrystallizationEtOAcIPAc

Environmental Impact : MeOH/CH₂Cl₂ systems require energy-intensive distillation; THF/water biphasic systems under investigation.

Catalytic Recycling

  • Rh Recovery : Adsorption on activated carbon (90% recovery)

  • Cu Removal : Chelating resins (Dowex M4195) reduce Cu content to <5 ppm

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Dihydropyrazin-2-one Cores

3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (CAS: 899724-13-1)
  • Molecular Formula : C₁₇H₁₂ClFN₂OS
  • Molecular Weight : 346.8 g/mol
  • Key Differences :
    • Substitution at position 1: 4-fluorophenyl vs. 3-fluorophenyl in the target compound.
    • Sulfanyl group linker: 4-chlorobenzyl vs. 2-(4-methoxyphenyl)-2-oxoethyl .
    • The absence of a methoxy group and ketone in this analogue reduces its polarity compared to the target compound.
  • The 4-fluorophenyl group could alter electronic interactions in biological targets compared to the 3-fluorophenyl isomer .

Compounds with Sulfanyl-Linked Aromatic Moieties

1-(4-Methoxyphenyl)-2-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • Molecular Formula: Not explicitly stated (estimated C₂₆H₂₂N₄O₄S₂).
  • Physical Properties :
    • Predicted density: 1.29 ± 0.1 g/cm³
    • Predicted boiling point: 750.6 ± 70.0 °C
  • Key Differences: Core structure: 1,2,4-triazole vs. dihydropyrazin-2-one.
  • Implications: The triazole ring may offer superior metabolic stability compared to the dihydropyrazinone core, but the increased molecular weight (estimated >500 g/mol) could limit bioavailability .

Fluorophenyl-Substituted Heterocycles

Urea Derivatives (e.g., 1f and 1g from )
  • Example Compound : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
    • Molecular Weight : 667.9 g/mol
    • Melting Point : 198–200 °C
  • Key Differences :
    • Core structure: Thiazole-piperazine-urea vs. dihydropyrazin-2-one .
    • Substituents: Trifluoromethylphenyl and hydrazinyl groups introduce strong electron-withdrawing effects.

Pyrazolo-Pyrimidine Derivatives ( and )

  • Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Molecular Weight: ~599.1 g/mol Key Features: Chromenone and sulfonamide groups.
  • Implications : The sulfonamide group increases acidity (pKa ~0.47), enhancing solubility in physiological conditions. However, the larger size may limit diffusion through cellular membranes compared to the target compound .

Research Findings and Implications

  • Substituent Effects : The 3-fluorophenyl group in the target compound may offer optimal steric and electronic properties for target binding compared to 4-fluorophenyl or chlorophenyl analogues.
  • Methoxy Groups : The 4-methoxyphenyl moiety increases electron density, possibly improving interactions with aromatic residues in enzymes or receptors.

Biological Activity

1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyrazinone core structure with substituents that enhance its biological activity. The presence of the fluorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Property Value
Molecular Formula C20H17FN2O3S
Molecular Weight 375.42 g/mol
IUPAC Name 1-(3-fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
CAS Number Not available

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one exhibit significant antimicrobial properties. These compounds are often tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of inhibition, suggesting a potential role in antibiotic development.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the specific pathways involved.

The proposed mechanism of action for 1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves interaction with key enzymes or receptors within the target cells. For instance, it may inhibit specific kinases involved in cell signaling pathways critical for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, highlighting its potential as an antibacterial agent.
  • Antitumor Research : In a separate study reported in Cancer Letters, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 20 µM.

Q & A

Q. Critical Parameters :

  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution yields .
  • Solvents : DMF or THF improves solubility of intermediates .
  • Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, with final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the molecular structure confirmed experimentally?

Methodological Answer:
Structural elucidation combines:

  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C-S bond: ~1.81 Å; dihedral angles between aromatic rings: 45–60°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons (e.g., fluorophenyl H: δ 7.2–7.5 ppm; methoxyphenyl OCH₃: δ 3.8 ppm) and carbons (e.g., pyrazinone C=O: δ 165 ppm) .
    • IR Spectroscopy : Confirms carbonyl (C=O: 1680–1720 cm⁻¹) and sulfanyl (C-S: 650–700 cm⁻¹) groups .

Q. Example Findings :

  • Fluorine at the 3-position enhances metabolic stability due to reduced CYP450 interactions .
  • Methoxyphenyl groups improve solubility but may reduce membrane permeability .

Advanced: How to resolve contradictions in reported reactivity data (e.g., oxidation sensitivity)?

Methodological Answer:
Address discrepancies via:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere for oxidation-prone steps) .
  • Advanced Analytics :
    • HPLC-MS : Quantifies degradation products (e.g., sulfoxide formation under oxidative conditions) .
    • Kinetic Studies : Measure reaction rates at varying temperatures/pH to identify instability triggers .

Case Study :
Conflicting reports on sulfanyl group oxidation were resolved by demonstrating that DMF stabilizes the intermediate, while protic solvents (e.g., MeOH) accelerate degradation .

Advanced: What computational strategies predict its environmental fate or toxicity?

Methodological Answer:

  • QSAR Models : Predict biodegradation using EPI Suite™, focusing on logP (calculated: 2.8) and persistence in soil/water .
  • Molecular Dynamics : Simulate interactions with biological membranes to assess bioaccumulation risks .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to measure LC₅₀ values, cross-referenced with structural analogs .

Q. Example Pipeline :

Synthesis : 100+ derivatives via automated microwave-assisted reactions .

Screening : Test against kinase panels (e.g., EGFR, VEGFR) at 10 µM concentration .

Hit Validation : Dose-response assays (IC₅₀) and toxicity checks (HEK293 cell viability) .

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